7-Chloro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family, characterized by its unique nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of various pharmaceutical agents.
The compound is classified under the category of indazoles, which are bicyclic compounds featuring a fused benzene and pyrazole ring. Indazoles are known for their diverse biological activities, making them valuable in drug discovery. The specific compound, 7-chloro-1H-indazol-3-amine, is often synthesized for research purposes and is available from chemical suppliers such as Sigma-Aldrich and BenchChem .
The synthesis of 7-chloro-1H-indazol-3-amine typically involves several key steps, including:
7-Chloro-1H-indazol-3-amine can participate in various chemical reactions due to its functional groups:
These reactions are critical for developing new compounds with enhanced pharmacological profiles .
The mechanism of action for compounds derived from 7-chloro-1H-indazol-3-amine largely depends on their specific applications. For instance, some derivatives have shown antitumor activity through mechanisms involving:
Studies have indicated that certain indazole derivatives exhibit significant inhibitory effects on cancer cell lines, showcasing their potential as therapeutic agents .
Key physical and chemical properties of 7-chloro-1H-indazol-3-amine include:
These properties influence its behavior in various chemical reactions and applications in medicinal chemistry .
7-Chloro-1H-indazol-3-amine serves multiple roles in scientific research:
7-Chloro-1H-indazol-3-amine (CAS 88805-67-8, C₇H₆ClN₃, MW 167.6) emerged as a structurally refined analog of the 1H-indazol-3-amine scaffold during the early 2000s, coinciding with intensified exploration of bicyclic nitrogen heterocycles for kinase modulation [8]. Its development was driven by the clinical success of indazole-based drugs like pazopanib (VEGFR inhibitor) and niraparib (PARP inhibitor), which highlighted the pharmacophoric significance of the indazole core in oncology [8]. The chlorine atom at the C7 position was strategically incorporated to enhance electronic properties and binding affinity, addressing limitations of unsubstituted indazoles in penetrating hydrophobic kinase domains [5] [8].
The 7-chloro-1H-indazol-3-amine scaffold functions as a "hinge-binding motif" in kinase inhibition, facilitating critical hydrogen bonding with kinase ATP-binding sites (e.g., Glu562 in FGFR1) [8]. Its planar structure enables π-stacking interactions with phenylalanine residues, while the chloro group augments hydrophobic contacts in subsites typically occupied by allosteric modulators [2] . Notably, derivatives featuring this core demonstrated nanomolar IC₅₀ values against leukemia (K562, IC₅₀ = 5.15 µM for compound 6o) and hepatoma (Hep-G2, IC₅₀ = 3.32 µM for compound 5k) cell lines, validating its role in disrupting oncogenic signaling pathways like Bcl-2 and p53/MDM2 [2] . The 3-amino group further serves as a versatile handle for derivatization, enabling conjugation with pharmacophores like mercaptoacetamide or piperazine to optimize solubility and target engagement [2] [10].
Compared to unsubstituted 1H-indazol-3-amine, the 7-chloro derivative exhibits:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7